molecular formula C8H11N3O3 B1434382 ethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1370595-95-1

ethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B1434382
M. Wt: 197.19 g/mol
InChI Key: QVWHTGWAJYNUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of a compound typically involves a series of chemical reactions, with each step carefully designed to convert starting materials into the desired product. The efficiency, yield, and environmental impact of these reactions are all important considerations in the synthesis analysis12.



Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to determine the arrangement of atoms within a molecule13.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reaction (e.g., substitution, addition, elimination), the conditions under which it occurs, and the products formed are all part of this analysis45.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity. These properties can influence how the compound is stored, handled, and used89.


Scientific Research Applications

Synthetic Chemistry and Methodologies

  • Dimroth Rearrangement : Ethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate has been utilized as a starting material in the synthesis of complex heterocyclic compounds. For example, its reaction with p-toluenesulphonyl azide and triethylamine leads to the Dimroth rearrangement, producing tricyclic compounds with potential pharmacological properties (Ezema et al., 2015).
  • Selective Synthesis : A study demonstrated the selective synthesis of ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates and 1-aryl-1,5-dihydro-4H-[1,2,3]-triazolo[4,5-d]pyridazin-4-ones, showcasing the compound's versatility in generating new chemical entities with potential for further chemical transformations (Pokhodylo et al., 2018).

Molecular Structure Studies

  • Crystal Structure Analysis : Detailed studies on the crystal structures of ethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate derivatives have been conducted to understand their molecular configurations, electron density distribution, and potential intermolecular interactions. Such studies are crucial for the development of materials with specific physical or chemical properties (Boechat et al., 2016).

Potential Biological Activities

  • Antimicrobial and Enzyme Inhibition : Compounds synthesized from ethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate have been evaluated for their antimicrobial, anti-lipase, and antiurease activities. This indicates the potential of these molecules as leads for the development of new therapeutic agents targeting various microbial pathogens and enzymes (Özil et al., 2015).

Advanced Materials and Corrosion Inhibition

  • Corrosion Inhibition : The synthesis of derivatives, such as ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, and their application as corrosion inhibitors for carbon steel in CO2-saturated NaCl solutions have been explored. These studies contribute to the development of more efficient and environmentally friendly corrosion inhibitors for industrial applications (Insani et al., 2015).

Safety And Hazards

Understanding the safety and hazards associated with a compound is crucial. This can include toxicity, flammability, environmental impact, and precautions for handling and storage1011.


Future Directions

Future directions could involve new methods of synthesis, novel applications, or investigations into the compound’s properties or mechanisms of action1213.


Please note that the specific details for each of these categories would depend on the particular compound . For “ethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate”, more research may be needed to provide detailed information. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

ethyl 1-(2-oxopropyl)triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-3-14-8(13)7-5-11(10-9-7)4-6(2)12/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWHTGWAJYNUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 3
ethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 5
ethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 6
ethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.